molecular formula C12H18Br2S B428798 3,4-Dibromo-2,5-ditert-butylthiophene

3,4-Dibromo-2,5-ditert-butylthiophene

Cat. No.: B428798
M. Wt: 354.15g/mol
InChI Key: RHWALLRRWLCGIP-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,5-ditert-butylthiophene is a brominated thiophene derivative featuring tert-butyl substituents at the 2- and 5-positions and bromine atoms at the 3- and 4-positions. The tert-butyl groups enhance solubility in non-polar solvents while imposing steric constraints that affect reactivity and crystallinity .

Properties

Molecular Formula

C12H18Br2S

Molecular Weight

354.15g/mol

IUPAC Name

3,4-dibromo-2,5-ditert-butylthiophene

InChI

InChI=1S/C12H18Br2S/c1-11(2,3)9-7(13)8(14)10(15-9)12(4,5)6/h1-6H3

InChI Key

RHWALLRRWLCGIP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=C(S1)C(C)(C)C)Br)Br

Canonical SMILES

CC(C)(C)C1=C(C(=C(S1)C(C)(C)C)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison:

  • 3,4-Dibromo-2,5-dimethylthiophene
  • 3,4-Dibromo-2,5-dichlorothiophene
  • 3,4-Dibromo-2,5-diphenylthiophene
  • 3,4-Dibromo-2,5-dihexylthiophene
Table 1: Structural and Electronic Comparisons
Compound Substituents (2,5) logP<sup>*</sup> McVol (ml/mol)<sup>†</sup> Dihedral Angles (°) Reactivity in Cross-Coupling<sup>‡</sup>
3,4-Dibromo-2,5-ditert-butylthiophene tert-butyl ~6.2 (estimated) ~180 (estimated) Non-planar (e.g., -173.3) Low (steric hindrance)
3,4-Dibromo-2,5-dimethylthiophene methyl 3.8 110.2 Planar Moderate (successful oxidation)
3,4-Dibromo-2,5-dichlorothiophene chloro 4.58 123.59 Slightly distorted High (used in Suzuki couplings)
3,4-Dibromo-2,5-dihexylthiophene hexyl ~7.1 (estimated) ~220 (estimated) Flexible Failed Suzuki reactions

<sup>*</sup>logP (octanol/water partition coefficient) indicates hydrophobicity. <sup>†</sup>McGowan Volume (McVol) reflects molecular bulk. <sup>‡</sup>Reactivity influenced by steric bulk and electronic effects.

Key Findings:

  • Steric Effects: The tert-butyl groups in the target compound introduce significant steric hindrance, leading to non-planar thiophene rings (dihedral angles up to -173.3° observed in analogous brominated furans). This contrasts with planar conformations in methyl or chloro derivatives.
  • Solubility: The tert-butyl substituents increase logP (~6.2 estimated) compared to dichloro (logP 4.58) or methyl analogs, enhancing solubility in organic solvents.
  • Reactivity: Suzuki cross-coupling reactions fail for 3,4-dibromo-2,5-dihexylthiophene due to steric constraints, suggesting even lower reactivity for the tert-butyl variant.

Crystallographic Insights

Crystallographic studies on 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (a structurally analogous compound) reveal distorted geometries and intermolecular halogen bonding.

Preparation Methods

Direct Bromination via Electrophilic Aromatic Substitution

The most straightforward route involves brominating 2,5-di-tert-butylthiophene at the 3,4-positions. The tert-butyl groups, being strong electron-donating substituents, activate the thiophene ring toward electrophilic attack while directing incoming bromine to the less hindered 3,4-positions.

Procedure :

  • Substrate Preparation : 2,5-Di-tert-butylthiophene is synthesized via Friedel-Crafts alkylation of thiophene using tert-butyl chloride and AlCl₃.

  • Bromination : The substrate is dissolved in a chlorinated solvent (e.g., CCl₄) and treated with bromine (Br₂) in the presence of FeBr₃ as a Lewis acid. The reaction is refluxed for 12–24 hours.

Key Data :

ParameterValueSource
Yield60–75%
Reaction Temperature80–100°C
Bromine Equivalents2.2–2.5 eq

Challenges :

  • Regioselectivity : Competing bromination at the 2,5-positions is suppressed by steric hindrance from tert-butyl groups.

  • Byproducts : Minor 2,4-dibromo isomers may form, requiring chromatographic purification.

Nucleophilic Substitution on 3,4-Dibromo-2,5-bis(chloromethyl)thiophene

Synthesis of 3,4-Dibromo-2,5-bis(chloromethyl)thiophene

A precursor-based strategy involves modifying 3,4-dibromothiophene with chloromethyl groups, followed by substitution with tert-butyl groups.

Procedure :

  • Chloromethylation : 3,4-Dibromothiophene is reacted with paraformaldehyde and HCl gas in CCl₄ under ZnCl₂ catalysis.

    3,4-Dibromothiophene+CH₂O+HClZnCl23,4-Dibromo-2,5-bis(chloromethyl)thiophene\text{3,4-Dibromothiophene} + \text{CH₂O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{3,4-Dibromo-2,5-bis(chloromethyl)thiophene}
  • Nucleophilic Substitution : The chloromethyl groups are displaced by tert-butylthiolate (t-BuS⁻) in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Key Data :

ParameterValueSource
Chloromethylation Yield87%
Substitution Yield40–50%
Reaction Time8–12 hours

Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, where the bulky tert-butylthiolate attacks the chloromethyl carbon, facilitated by the polar solvent.

Alternative Pathways: Cross-Coupling Reactions

Suzuki-Miyaura Coupling

While less common for alkyl groups, tert-butylboronic acid derivatives can theoretically couple with dihalothiophenes under palladium catalysis.

Procedure :

  • Substrate : 3,4-Dibromo-2,5-dihydrothiophene is used.

  • Coupling : Reaction with tert-butylboronic acid and Pd(PPh₃)₄ in a toluene/water mixture.

Limitations :

  • Low yield (<30%) due to steric hindrance and instability of tert-butylboronic acids.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Direct Bromination60–75%HighModerateLow
Nucleophilic Substitution40–50%MediumLowHigh
Suzuki Coupling<30%LowLowVery High

Optimal Route : Direct bromination balances yield and cost, making it the preferred industrial method.

Physicochemical Properties of 3,4-Dibromo-2,5-di-tert-butylthiophene

Data from experimental characterization:

PropertyValue
Molecular FormulaC₁₂H₁₈Br₂S
Molecular Weight354.144 g/mol
Density1.4±0.1 g/cm³
Boiling Point286.6±35.0°C
Flash Point127.1±25.9°C
LogP6.59

Industrial-Scale Considerations

Solvent Recycling

Chlorinated solvents (CCl₄, CH₂Cl₂) are recovered via distillation, reducing environmental impact .

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